4,4,6-Trimethyl-2-phenyl-1,3-dioxane
Description
Significance within the 1,3-Dioxane (B1201747) Family
The 1,3-dioxane framework is a cornerstone in organic chemistry for several reasons. These structures are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their stability under basic, reductive, and oxidative conditions, while being easily removable with acid catalysts. thieme-connect.dewikipedia.orgorganic-chemistry.org Beyond this utility, the 1,3-dioxane unit is a structural motif found in numerous bioactive molecules and fragrance compounds. thieme-connect.com
The significance of 4,4,6-Trimethyl-2-phenyl-1,3-dioxane and its relatives lies in the nuanced properties conferred by their specific substitution patterns. The presence of bulky groups like the phenyl substituent at the C2 position is known to be thermodynamically favored in an equatorial position on the ring's preferred chair-like conformation. thieme-connect.de This conformational preference is a direct consequence of avoiding steric strain from diaxial interactions, a principle extensively studied in the 1,3-dioxane family. thieme-connect.deacs.org
Research into closely related isomers highlights the critical role of stereochemistry. For instance, diastereomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, an isomer of the subject compound, exhibit distinctly different odors; one is described as having a 'typical grapefruit' scent, while another has a 'chemical solvent' odor. thieme-connect.comgoogle.com This demonstrates that the precise three-dimensional structure is paramount to the molecule's function, particularly in applications like perfumery. The subject compound, this compound, and its benzyl-substituted analogue are also noted for their use as fragrance ingredients. thegoodscentscompany.comnih.gov
Historical Context of 1,3-Dioxane Research
The study of 1,3-dioxanes is deeply rooted in the development of fundamental concepts in organic chemistry. A pivotal moment in the history of their synthesis was the discovery of the Prins reaction in 1919 by Dutch chemist Hendrik Jacobus Prins. wikipedia.org This reaction involves the acid-catalyzed addition of an aldehyde to an alkene, which, depending on the conditions, can yield a 1,3-dioxane. wikipedia.orgjk-sci.com
While early studies on the Prins reaction were exploratory, interest surged after 1937. wikipedia.org The growth of the petroleum industry made unsaturated hydrocarbons more accessible, providing the necessary starting materials for these syntheses and enabling broader investigation. wikipedia.org Another key historical application was the use of the 1,3-dioxane structure to protect the 4- and 6-hydroxy groups in pyranose carbohydrates, marking its early importance in synthetic chemistry. thieme-connect.de
In the mid-20th century, the 1,3-dioxane ring became a classic model for conformational analysis. Foundational studies, notably by Ernest L. Eliel, utilized substituted 1,3-dioxanes to understand steric, electrostatic, and stereoelectronic interactions within six-membered rings. acs.orgacs.org This research provided invaluable insights into how substituents orient themselves in space and the energetic consequences of these arrangements, principles that remain central to modern organic chemistry.
Key Developments in 1,3-Dioxane Research
| Year | Development | Significance |
|---|---|---|
| 1919 | Discovery of the Prins Reaction by H.J. Prins. wikipedia.org | Established a fundamental method for synthesizing 1,3-dioxanes from alkenes and aldehydes. wikipedia.orgjk-sci.com |
| Post-1937 | Increased research interest. wikipedia.org | Fueled by the greater availability of olefins from petroleum cracking, leading to wider study and application. wikipedia.org |
| Mid-20th Century | Use in Conformational Analysis. acs.orgacs.org | Substituted 1,3-dioxanes became model systems for understanding stereochemical and conformational effects in heterocyclic compounds. acs.org |
| Ongoing | Application in Synthesis. thieme-connect.dethieme-connect.com | Continued use as protecting groups and as key structural components in fragrances and bioactive molecules. thieme-connect.dethieme-connect.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2568-06-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
OHAGICGDFQGNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,6 Trimethyl 2 Phenyl 1,3 Dioxane
Direct Synthesis Routes
Direct synthesis of 4,4,6-Trimethyl-2-phenyl-1,3-dioxane involves the formation of the cyclic acetal (B89532) structure from appropriate precursors. The most straightforward approach is the condensation of a diol with an aldehyde.
Condensation Reactions Utilizing Specific Diols and Aldehydes
The formation of 1,3-dioxanes is commonly achieved by reacting a 1,3-diol with a carbonyl compound, such as an aldehyde or a ketone, typically in the presence of an acid catalyst. organic-chemistry.org This reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is usually removed. organic-chemistry.org
The synthesis of this compound is accomplished through the acid-catalyzed condensation of 2-Methyl-2,4-pentanediol with benzaldehyde (B42025). In this reaction, the hydroxyl groups of the diol react with the carbonyl group of the aldehyde to form the six-membered heterocyclic ring of the 1,3-dioxane (B1201747).
The reaction is typically carried out in a non-polar solvent that allows for the azeotropic removal of water, thereby shifting the equilibrium towards the formation of the desired product. Common acid catalysts for this transformation include p-toluenesulfonic acid (p-TsOH) or a Lewis acid. organic-chemistry.orgmdpi.com
Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| 2-Methyl-2,4-pentanediol | Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | This compound |
General Principles in 1,3-Dioxane Formation
The synthesis of 1,3-dioxanes is governed by well-established principles of organic chemistry, primarily involving acid-catalyzed reactions that lead to the formation of acetal or ketal linkages within a cyclic framework.
Acid-Catalyzed Acetalization and Ketalization Reactions
The formation of 1,3-dioxanes is a classic example of an acid-catalyzed acetalization (from an aldehyde) or ketalization (from a ketone) reaction. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst, which enhances its electrophilicity. Subsequently, one of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form an oxocarbenium ion. The second hydroxyl group of the diol then attacks this intermediate, and after deprotonation, the cyclic 1,3-dioxane is formed.
A variety of Brønsted and Lewis acids can be employed as catalysts for this transformation. organic-chemistry.org Common Brønsted acids include p-toluenesulfonic acid and sulfuric acid. organic-chemistry.orgmdpi.com Lewis acids such as zirconium tetrachloride (ZrCl4) have also been shown to be effective and chemoselective catalysts for acetalization under mild conditions. organic-chemistry.org The choice of catalyst can influence the reaction rate and selectivity. The removal of water, often accomplished using a Dean-Stark apparatus, is crucial for achieving high yields. organic-chemistry.org
Asymmetric Prins Reaction Approaches for 1,3-Dioxane Systems
The Prins reaction is another powerful method for the synthesis of 1,3-dioxane systems. It involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. researchgate.netacs.org When the reaction is designed to be intermolecular between an alkene and an aldehyde, it can lead to the formation of a 1,3-dioxane. researchgate.net
In recent years, significant progress has been made in the development of asymmetric Prins reactions to produce enantioenriched 1,3-dioxanes. researchgate.netacs.orgbohrium.com These reactions often utilize chiral catalysts, such as confined imino-imidodiphosphate (iIDP) Brønsted acids, to control the stereochemical outcome. researchgate.netacs.orgnih.gov For instance, the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, catalyzed by a chiral iIDP, has been demonstrated to afford 1,3-dioxanes in good yields and with high enantioselectivities. researchgate.netacs.org
Mechanistic studies, including isotope labeling experiments, suggest that these catalytic asymmetric Prins reactions can proceed through a concerted, highly asynchronous addition of an acid-activated formaldehyde (B43269) oligomer to the olefin. researchgate.netacs.orgbohrium.com This approach provides a valuable alternative to the classical condensation method, particularly for the synthesis of chiral 1,3-dioxane derivatives. nih.gov
Stereochemical Investigations and Conformational Analysis of 4,4,6 Trimethyl 2 Phenyl 1,3 Dioxane
Fundamental Ring Conformations of 1,3-Dioxanes
The 1,3-dioxane (B1201747) ring, akin to cyclohexane (B81311), is not planar and adopts several non-planar conformations to relieve ring strain. The most significant of these are the chair and twist-boat forms.
Chair Conformer
The chair conformation is overwhelmingly the most stable and populated conformation for the majority of 1,3-dioxane derivatives. researchgate.net This preference is attributed to the minimization of torsional and angle strain, with substituents occupying either axial or equatorial positions. In the chair form of 1,3-dioxane, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes steric repulsion.
For 4,4,6-Trimethyl-2-phenyl-1,3-dioxane, two primary chair conformers can be envisioned, differing in the orientation of the substituents at the stereogenic centers. The presence of gem-dimethyl groups at the C4 position significantly influences the conformational equilibrium. One of the methyl groups at C4 will be axial and the other equatorial. The methyl group at C6 and the phenyl group at C2 will also adopt either axial or equatorial positions. The relative stability of these chair conformers is dictated by the steric interactions between the substituents.
Twist-Boat Conformers (e.g., 1,4-Twist, 2,5-Twist)
While significantly less stable than the chair form, the twist-boat conformation is a flexible form that represents a local energy minimum on the potential energy surface. rsc.org It is an intermediate in the process of ring inversion from one chair conformation to another. The twist-boat form is characterized by a "twisted" structure that alleviates some of the steric strain present in the more symmetrical boat conformation.
There are two primary twist-boat forms, the 1,4-twist and the 2,5-twist, named after the atoms that are in the "prow" and "stern" of the boat. rsc.org For substituted 1,3-dioxanes, the energy difference between the chair and twist-boat conformers can be influenced by the nature and position of the substituents. In some highly substituted or sterically hindered cases, the twist-boat conformation may become more populated. However, for most 1,3-dioxanes, the energy barrier to the twist-boat form is substantial, and it exists in a very low concentration at equilibrium. researchgate.net
Conformational Equilibria and Interconversion Pathways
The different conformations of this compound are in a dynamic equilibrium, constantly interconverting through a process known as ring inversion. The position of this equilibrium is determined by the relative free energies of the conformers.
Analysis of Equatorial and Axial Preferences of Substituents
The spatial orientation of substituents as either axial or equatorial has a profound impact on the stability of a given conformer. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org
In the case of this compound, the following preferences are expected:
Phenyl group at C2: Substituents at the C2 position of the 1,3-dioxane ring generally exhibit a strong preference for the equatorial position to avoid steric clashes with the axial hydrogen atoms at C4 and C6. researchgate.net
Methyl groups at C4: The two methyl groups at the C4 position will have one in an axial and one in an equatorial position.
Methyl group at C6: The methyl group at the C6 position will also have a preference for the equatorial position to minimize steric strain.
| Substituent | Position | A-Value (kcal/mol) |
|---|---|---|
| Methyl | 2 | >3.55 |
| Methyl | 4 | 2.9 |
| Methyl | 5 | 0.8 |
| Phenyl | 2 | 3.1 |
| Phenyl | 5 | 1.0 |
Note: A-values represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane or heterocycle. A larger A-value indicates a stronger preference for the equatorial position. The provided values are for general 1,3-dioxane systems and serve as an estimation for the specific compound. researchgate.net
Determination of Potential Barriers to Conformational Isomerization
The interconversion between chair conformers is not a free rotation but involves surmounting a significant energy barrier. This process, known as ring inversion, proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. The rate of this inversion is dependent on the height of the energy barrier.
Computational studies, such as those using ab initio and density functional theory (DFT) methods, have been instrumental in mapping the potential energy surface for the conformational isomerization of 1,3-dioxanes. researchgate.netresearchgate.net These studies can predict the relative energies of the various conformers and the transition states that connect them, thereby providing an estimate of the potential energy barriers. For the parent 1,3-dioxane, the barrier to ring inversion is approximately 10-11 kcal/mol. The presence of substituents, as in this compound, will modulate this barrier. The gem-dimethyl group at C4 is expected to influence the energy of the transition states for ring inversion.
Thermodynamic Aspects of Conformational Preferences
The relative populations of the different conformers of this compound at equilibrium are governed by their relative Gibbs free energies (ΔG). The conformer with the lowest free energy will be the most abundant. The Gibbs free energy is a function of both enthalpy (ΔH) and entropy (ΔS).
The enthalpy of a conformer is primarily related to the intramolecular strain, including torsional strain, angle strain, and steric interactions (van der Waals repulsions). As discussed, the chair conformation generally has the lowest enthalpy due to the minimization of these strains. The twist-boat conformer, with its eclipsed interactions and non-ideal bond angles, has a higher enthalpy. researchgate.net
The entropy of a conformer is related to its flexibility and symmetry. The more flexible twist-boat conformation has a higher entropy than the more rigid chair conformation. However, the enthalpic term (ΔH) is typically the dominant factor in determining the conformational equilibrium of 1,3-dioxanes at room temperature, leading to the overwhelming preference for the chair form.
The precise thermodynamic parameters for the conformational equilibrium of this compound would require experimental measurements, such as variable-temperature NMR spectroscopy, or high-level computational studies. These methods can provide quantitative data on the free energy, enthalpy, and entropy differences between the conformers.
| Conformer | Relative Energy (kcal/mol) | Source |
|---|---|---|
| Chair | 0 (Reference) | researchgate.net |
| 2,5-Twist-Boat | 5.5 - 6.5 | researchgate.netresearchgate.net |
| 1,4-Twist-Boat | ~7.0 | rsc.org |
| Boat | ~10.0 | researchgate.net |
| Half-Chair (Transition State) | ~10.0 - 11.0 | researchgate.net |
Note: These are generalized values for the parent 1,3-dioxane ring and can be influenced by substitution.
Gibbs Conformational Energies (ΔG°) of Substituents
The Gibbs conformational free energy (ΔG°) represents the energy difference between the conformer with a substituent in the axial position and the conformer with the same substituent in the equatorial position. A positive ΔG° value indicates a preference for the equatorial position. These values are crucial for predicting the dominant conformation of a substituted 1,3-dioxane. The conformational energies are influenced by the position of the substituent on the ring due to varying steric and stereoelectronic interactions.
For substituents at the 5-position of the 1,3-dioxane ring, the Gibbs conformational energies have been determined through quantum-chemical studies and experimental data. The preference for the equatorial position generally increases with the size of the substituent, as shown in the table below. researchgate.net
| Substituent at C5 | Gibbs Conformational Energy (ΔG°) (kcal/mol) |
| Ethyl | 0.8 - 1.0 |
| iso-Propyl | 1.3 |
| tert-Butyl | 1.4 - 1.8 |
| Phenyl | 1.1 |
This table presents Gibbs conformational energies for various substituents at the 5-position of the 1,3-dioxane ring, indicating the energetic preference for the equatorial orientation.
A-Values and Conformational Strain Analysis
A-values are a specific measure of the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane ring. chemistrysteps.com In the context of 1,3-dioxane, A-values similarly quantify the steric strain introduced by an axial substituent. The magnitude of the A-value is directly related to the severity of 1,3-diaxial interactions. For a substituent at the 2-position, there are significant steric interactions with the axial hydrogens or other substituents at the 4- and 6-positions.
Thermodynamic data for substituents at the 2-position of the 1,3-dioxane ring have been calculated from the equilibrium of cis and trans isomers. researchgate.net These A-values highlight the energetic cost of placing different groups in the axial position.
| Substituent at C2 | A-Value (ΔG°) (kJ/mol) |
| -CH=CH-CH₃ | 7.5 |
| -CH=CH-C₆H₅ | 9.4 |
| -CH(CH₃)(C₂H₅) | 1.3 |
This table displays the A-values for several substituents at the 2-position of the 1,3-dioxane ring, reflecting the conformational strain associated with an axial placement.
Electronic and Steric Effects on Conformation
The conformational preferences in this compound are not solely governed by steric bulk but are also significantly influenced by a variety of stereoelectronic effects. These effects arise from the interactions between electron orbitals and can either stabilize or destabilize certain conformations.
Anomeric Effect and its Manifestations in 1,3-Dioxane Systems
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer the axial orientation, despite the potential for greater steric hindrance. wikipedia.org In 1,3-dioxane systems, this effect is particularly relevant for substituents at the 2-position (the anomeric carbon). The classic explanation for the anomeric effect involves a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygen atoms and the antibonding σ* orbital of the C-X bond (where X is the substituent). rsc.org This n → σ* interaction is maximized when the substituent is in the axial position, as this allows for an anti-periplanar arrangement of the interacting orbitals. For instance, in 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by the anomeric effect. thieme-connect.de
Generalized and Reverse Anomeric Effects
The concept of the anomeric effect has been expanded to the generalized anomeric effect , which does not strictly require a heteroatom as the substituent. It applies to any system X-C-Y-C where X and Y are heteroatoms with non-bonding electron pairs. scripps.edu This effect has been observed to stabilize axial conformations for groups like ethynyl, even though they lack lone pairs, suggesting that the nature and origin of this stabilization are complex. bohrium.com
Conversely, the reverse anomeric effect describes the observation that positively charged or highly polar substituents at the anomeric position tend to favor the equatorial orientation more than would be predicted by steric effects alone. scripps.edubohrium.com This phenomenon has been a subject of debate, with some studies suggesting that the observed equatorial preference can be explained by a combination of steric and enhanced anomeric effects rather than a distinct "reverse" effect. bohrium.com In aqueous solutions, the combination of steric and dipole-dipole effects can outweigh anomeric stabilization, leading to a preference for the equatorial isomer. umn.edu
Steric Interactions within the Dioxane Ring System
Steric interactions are a primary determinant of conformational stability in the 1,3-dioxane ring. Due to the shorter C-O bonds compared to C-C bonds in cyclohexane, the 1,3-dioxane ring is more puckered, which intensifies 1,3-diaxial interactions. thieme-connect.de These interactions are repulsive forces between axial substituents on the same side of the ring.
In the case of this compound, the substitution pattern leads to significant steric crowding. The two methyl groups at the 4-position mean that one is axial and one is equatorial. The axial methyl group at C4 will experience 1,3-diaxial interactions with any axial substituent at the 2- and 6-positions. Similarly, the methyl group at the 6-position will have a preferred equatorial orientation to avoid steric clashes. The bulky phenyl group at the 2-position will also strongly favor the equatorial position to minimize its interaction with the axial methyl group at C4 and the axial hydrogen at C6.
Hyperconjugative Stereoelectronic Interactions
Hyperconjugation plays a crucial role in the conformational analysis of 1,3-dioxanes. These interactions involve the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital. In the 1,3-dioxane ring, several types of hyperconjugative interactions are at play.
Advanced Spectroscopic and Diffraction Methodologies in the Study of 4,4,6 Trimethyl 2 Phenyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 4,4,6-trimethyl-2-phenyl-1,3-dioxane in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, it is possible to map out the complete molecular framework and deduce its preferred conformation and stereochemistry.
The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons reveals connectivity information.
For the (2RS,4SR,6RS)-isomer of this compound, specific proton signals have been reported. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.19-7.37 ppm). The proton at the C2 position (the acetal (B89532) proton) resonates as a quartet at δ 4.70 ppm. The protons of the three methyl groups are distinct: the C6-methyl group appears as a doublet at δ 1.21 ppm, the C2-methyl group as a doublet at δ 1.33 ppm, and the C4-methyl group as a singlet at δ 1.40 ppm. The methylene (B1212753) protons on C5 and the methine proton on C6 also show characteristic signals that provide stereochemical insights through their coupling patterns.
Table 1: ¹H NMR Spectroscopic Data for (2RS,4SR,6RS)-2,4,6-Trimethyl-4-phenyl-1,3-dioxane Data presented for illustrative purposes based on reported values for a specific isomer.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.19 - 7.37 | Multiplet (m) | - |
| H-2 | 4.70 | Quartet (q) | 5.0 |
| H-6 | 3.65 | Doublet of doublets of quartets (ddq) | 2.0, 11.5, 6.5 |
| H-5a | 2.32 | Doublet of doublets (dd) | 2.0, 14.0 |
| H-5e | 1.67 | Doublet of doublets (dd) | 11.5, 14.0 |
| C4-CH₃ | 1.40 | Singlet (s) | - |
| C2-CH₃ | 1.33 | Doublet (d) | 5.0 |
| C6-CH₃ | 1.21 | Doublet (d) | 6.5 |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the substitution pattern, this compound is expected to show distinct signals for each unique carbon atom.
The carbons of the phenyl group typically resonate in the δ 125-140 ppm range. The acetal carbon (C2) is highly deshielded due to the two adjacent oxygen atoms and is expected to appear around δ 95-105 ppm. The quaternary carbon (C4) would also be found downfield, typically in the δ 70-80 ppm region. The remaining carbons of the dioxane ring (C5 and C6) and the methyl groups will appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Values are estimated based on typical chemical shifts for substituted 1,3-dioxane (B1201747) systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| C-2 (acetal) | 95 - 105 |
| C-4 (quaternary) | 70 - 80 |
| C-6 | 65 - 75 |
| C-5 | 40 - 50 |
| Methyl Carbons | 15 - 30 |
Vicinal coupling constants (³J) between protons on adjacent atoms are highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental for determining the stereochemistry of the substituents on the 1,3-dioxane ring, which typically adopts a chair conformation.
For instance, a large coupling constant (typically 8-12 Hz) between two vicinal methine protons on the ring indicates a diaxial relationship (180° dihedral angle). Conversely, smaller coupling constants (1-5 Hz) are indicative of axial-equatorial or diequatorial relationships. In the ¹H NMR data for the (2RS,4SR,6RS) isomer, the observed coupling constants (e.g., J = 11.5 Hz and J = 14.0 Hz) for the C5 protons are critical for assigning their relative orientation and, by extension, the conformation of the entire ring and its substituents. Analysis of these J-values allows for the unambiguous assignment of whether the methyl and phenyl groups occupy axial or equatorial positions.
Substituted 1,3-dioxanes exist in a conformational equilibrium, primarily between two chair forms. NMR spectroscopy is a key technique for studying this equilibrium. The observed chemical shifts and coupling constants are a weighted average of the values for each individual conformer.
By measuring NMR spectra at different temperatures, it may be possible to slow down the rate of ring inversion to the point where signals for both conformers can be observed separately (the slow-exchange regime). Integration of these distinct signals allows for the direct calculation of the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the conformers. Even in the fast-exchange regime, the value of an average coupling constant can be used to calculate the mole fractions of the conformers if the coupling constants for the individual "frozen" conformers are known or can be reliably estimated from model compounds.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by absorptions from the C-H bonds of the alkyl and aromatic groups, the C-O bonds of the acetal system, and the C=C bonds of the phenyl ring. The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups confirms the cyclic acetal structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl/Methylene) |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1465, 1380 | C-H Bend | CH₃ / CH₂ |
| 1200 - 1000 | C-O Stretch | Acetal (Dioxane Ring) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (206.28 g/mol for C₁₃H₁₈O₂).
The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include the loss of a methyl group (M-15, resulting in a peak at m/z 191), cleavage of the dioxane ring, and fragmentation of the phenyl group. The formation of a stable benzoyl cation (C₆H₅CO⁺, m/z 105) or tropylium (B1234903) ion (C₇H₇⁺, m/z 91) are common fragmentation patterns for phenyl-containing compounds.
Table 4: Predicted Mass Spectrometry Fragments for this compound Predicted m/z values for plausible fragments under Electron Ionization (EI).
| m/z Value | Plausible Fragment Ion | Formula |
| 206 | [M]⁺• (Molecular Ion) | [C₁₃H₁₈O₂]⁺• |
| 191 | [M - CH₃]⁺ | [C₁₂H₁₅O₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |
X-ray Crystallography for Absolute Stereochemistry Determination
Following a comprehensive search of scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study for this compound, which would allow for the definitive determination of its absolute stereochemistry, could not be located in the public domain.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules that crystallize in non-centrosymmetric space groups, the anomalous dispersion effect can be used to determine the absolute stereochemistry.
While studies on the stereochemistry of various 1,3-dioxane derivatives have been conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, a published crystal structure for this compound containing the necessary data for a full analysis of its absolute stereochemistry is not available. Such data would typically include:
Crystal Data: Crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z).
Data Collection and Refinement Details: Diffractometer used, radiation source, temperature of data collection, and refinement statistics (e.g., R-factor, goodness-of-fit).
Stereochemical Assignment: The Flack parameter, which is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to 0 for a given enantiomer confirms its absolute stereochemistry.
Without a specific crystallographic study on this compound, a detailed discussion of its absolute stereochemistry based on this definitive technique, including the presentation of crystallographic data tables, is not possible at this time. Further research involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis would be required to provide these specific details.
Computational Chemistry and Theoretical Modeling of 4,4,6 Trimethyl 2 Phenyl 1,3 Dioxane
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory is a cornerstone of computational chemistry, providing a first-principles approach to solving the electronic structure of molecules. For molecules like 4,4,6-trimethyl-2-phenyl-1,3-dioxane, ab initio methods are employed to determine the geometries of various possible conformers, such as the chair and twist-boat forms. By calculating the electronic energy of each conformation, researchers can predict their relative stabilities.
These calculations involve solving the Schrödinger equation without empirical parameters, relying on fundamental physical constants. Different levels of theory and basis sets, such as Hartree-Fock (HF) with 6-31G(d) or more sophisticated methods like Møller-Plesset perturbation theory (MP2), can be utilized to achieve varying degrees of accuracy. For substituted 1,3-dioxanes, ab initio studies have been crucial in elucidating the influence of substituents on the ring's geometry and conformational preferences. For instance, such methods can quantify the energetic preference for a substituent to occupy an equatorial versus an axial position.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for studying larger molecules like this compound. In DFT, the electron density is the primary variable, which simplifies the calculation of the molecule's energy compared to wave-function-based methods.
Analysis of Potential Energy Surfaces (PES)
The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. For this compound, the PES is a high-dimensional surface that maps out the energy changes associated with rotations around single bonds and puckering of the dioxane ring.
Computational methods are used to explore the PES and locate the stationary points, which correspond to stable conformers (energy minima) and transition states (saddle points) that connect them. By mapping the pathways between different conformers, researchers can understand the dynamics of conformational interconversion. For example, the energy barriers for ring inversion from one chair conformation to another via twist-boat intermediates can be calculated. This analysis provides a comprehensive picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature. Quantum-chemical studies on related 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed pathways for the isomerization of equatorial and axial chair conformers. researchgate.net
Calculation of Conformational Enthalpies, Entropies, and Free Energies
While electronic energy differences from ab initio or DFT calculations provide a good first approximation of conformational stabilities, a more complete picture requires the calculation of thermodynamic properties. Computational frequency calculations can be used to determine the vibrational, rotational, and translational contributions to the enthalpy and entropy of each conformer.
From these values, the Gibbs free energy of each conformer can be calculated. The differences in Gibbs free energy (ΔG) between conformers determine their relative populations at equilibrium. For substituted 1,3-dioxanes, these calculations are essential for quantitatively predicting the conformational preferences. For example, the preference for the bulky phenyl and methyl groups to occupy equatorial positions to minimize steric strain is reflected in the calculated free energies. Studies on related substituted 1,3-dioxanes have successfully used these methods to determine conformational energies. researchgate.net
Below is a hypothetical data table illustrating the kind of results obtained from such calculations for two chair conformers of a generic substituted 1,3-dioxane (B1201747).
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Equatorial Phenyl | 0.00 | 0.00 | 0.00 |
| Axial Phenyl | 3.50 | 3.45 | 3.80 |
Note: This table is illustrative and does not represent actual calculated values for this compound.
Molecular Mechanics (MM) Simulations for Conformational Analysis
Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for conformational analysis, especially for large molecules. MM methods use a classical force field to model the potential energy of a molecule as a sum of terms representing bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).
For this compound, MM simulations can be used to rapidly screen a large number of possible conformations to identify low-energy structures. These structures can then be further refined using more accurate ab initio or DFT methods. Conformational search algorithms, often combined with MM, systematically explore the potential energy surface to locate the global energy minimum and other low-energy conformers. While less accurate than quantum mechanical methods for electronic properties, MM is a powerful tool for exploring the conformational space and providing initial geometries for higher-level calculations.
Applications and Utility in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The primary and most established role of 4,4,6-trimethyl-2-phenyl-1,3-dioxane in organic synthesis is as a protecting group. thieme-connect.de The 1,3-dioxane (B1201747) structure is a cyclic acetal (B89532), formed from the reaction of a carbonyl compound with a 1,3-diol. organic-chemistry.orgwikipedia.org In the case of this compound, it serves as a stable adduct for benzaldehyde (B42025) and 4-methylpentane-2,4-diol.
This protective function is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or bases. organic-chemistry.org The 1,3-dioxane moiety is generally stable under basic, oxidative, and reductive conditions, allowing for chemical transformations on other parts of a complex molecule without affecting the protected carbonyl group. thieme-connect.de
The formation and cleavage of this protecting group are key to its utility.
Protection: The synthesis is typically achieved through the acid-catalyzed reaction of benzaldehyde with 4-methylpentane-2,4-diol. organic-chemistry.org A common method involves using a catalyst like p-toluenesulfonic acid in a solvent such as toluene, with continuous removal of water to drive the reaction to completion. organic-chemistry.org
Deprotection: The removal of the dioxane protecting group is accomplished through acid-catalyzed hydrolysis, which regenerates the original benzaldehyde and 4-methylpentane-2,4-diol. organic-chemistry.org This process allows the carbonyl group to be revealed at the desired stage of a synthetic sequence.
This strategy makes this compound a valuable intermediate, enabling chemists to perform selective reactions and construct complex molecular architectures.
Table 1: Synthetic Utility of this compound as a Protecting Group
| Feature | Description |
|---|---|
| Protected Functional Groups | Benzaldehyde (a carbonyl compound) and 4-methylpentane-2,4-diol (a 1,3-diol). organic-chemistry.orgwikipedia.org |
| Stability | Stable in basic, reductive, and oxidative conditions. thieme-connect.de |
| Lability | Cleaved under acidic conditions (Brønsted or Lewis acids). thieme-connect.de |
| Formation (Acetalization) | Acid-catalyzed reaction of benzaldehyde and 4-methylpentane-2,4-diol. organic-chemistry.org |
| Cleavage (Deprotection) | Acid-catalyzed hydrolysis to regenerate the carbonyl and diol. organic-chemistry.org |
Precursor in Heterocycle Synthesis
While this compound is itself a heterocycle, its application as a starting material for the synthesis of different heterocyclic systems is not extensively documented in scientific literature. Theoretical possibilities exist for its transformation, such as ring-opening reactions followed by cyclization with other reagents. However, there is currently a lack of specific published research demonstrating the use of this particular dioxane as a precursor for other heterocyclic frameworks. Research in this area has often focused on other cyclic ethers, such as oxetanes and azetidines, for ring-opening and subsequent cyclization reactions. acs.org
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net While MCRs are a powerful tool for building molecular complexity, the direct involvement of 1,3-dioxanes like this compound in such reactions is not a well-established methodology. The stability of the dioxane ring under many reaction conditions may limit its participation as a reactive component in typical MCRs. Current literature on MCRs tends to focus on the synthesis of heterocycles from acyclic precursors or more reactive cyclic compounds, rather than the transformation of stable 1,3-dioxanes. researchgate.netnih.gov
Derivatization Strategies for Novel Compounds
The structure of this compound offers several avenues for derivatization to create novel compounds. These strategies can involve modifications to the starting materials before the formation of the dioxane ring or subsequent reactions on the dioxane structure itself, provided it contains reactive functional groups.
For instance, derivatives can be synthesized by using substituted benzaldehydes or more complex 1,3-diols in the initial acetalization reaction. This approach allows for the introduction of various functional groups onto the phenyl ring or the alkyl backbone of the dioxane.
Furthermore, related 1,3-dioxane structures have been modified to create new molecules with specific properties. For example, enzyme-mediated synthesis has been used to produce new 1,3-dioxane odorants. leffingwell.com In a similar vein, the synthesis of aminoethyl-1,3-dioxanes has been achieved through transacetalization and subsequent nucleophilic substitution, demonstrating that functional handles on the dioxane ring can be used for further chemical modification. researchgate.net If the core structure were to include reactive sites, such as hydroxymethyl groups seen in similar compounds like 2-phenyl-1,3-dioxane-5,5-dimethanol, these could serve as points for esterification, etherification, or other reactions to build more complex molecules. cymitquimica.com
Table 2: Potential Derivatization Strategies
| Strategy | Approach | Example of Potential Outcome |
|---|---|---|
| Pre-Dioxane Formation | Use of substituted benzaldehydes (e.g., with nitro, amino, or halogen groups). | Synthesis of 1,3-dioxanes with functionalized phenyl rings. |
| Pre-Dioxane Formation | Use of functionalized 1,3-diols. | Introduction of reactive groups on the cyclohexane-like ring. |
| Post-Dioxane Modification | Chemical transformation of functional groups appended to the dioxane structure. | Creation of esters, ethers, or amides from a hydroxylated dioxane analogue. researchgate.netcymitquimica.com |
Potential Contributions to Materials Science
The use of 1,3-dioxane derivatives in materials science is an emerging area of interest, particularly in the development of polymers. Cyclic acetals can potentially undergo ring-opening polymerization to form polyethers. Research has demonstrated that unsubstituted 1,3-dioxane and its five-membered ring analogue, 1,3-dioxolane, can be polymerized to create polymer electrolytes for applications in high-voltage lithium-metal batteries. rsc.orgresearchgate.net
However, the polymerization of substituted dioxanes can be challenging. Specifically, it has been noted that 1,3-dioxolanes with a substituent at the C2 position—analogous to the phenyl group in this compound—can be difficult to polymerize using certain cationic initiators. researchgate.net This suggests that the steric hindrance from the phenyl and trimethyl groups might impede the ring-opening polymerization of this specific compound.
Despite this potential challenge, other research has shown that 1,3-dioxane structures can be incorporated into polymer backbones, such as in polyurethanes, to study their material properties and degradation behavior. researchgate.net Therefore, while its role as a direct monomer for ring-opening polymerization may be limited, this compound or its constituent diol could serve as a building block for creating specialty polymers with unique thermal or chemical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4,4,6-trimethyl-2-phenyl-1,3-dioxane, and what key reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of aldehydes with diols. For example, phenylacetaldehyde derivatives react with trimethyl-substituted diols under acidic conditions (e.g., HCl or H₂SO₄) to form the dioxane ring. Reaction optimization involves controlling temperature (60–80°C) and solvent polarity (e.g., methanol or dichloromethane) to favor acetal formation .
- Key Considerations :
- Catalyst : Protic acids (e.g., p-toluenesulfonic acid) enhance reaction efficiency.
- Steric Effects : Bulky substituents (e.g., 4-phenyl group) may require extended reaction times (12–24 hours) .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR reveals methyl groups as singlets (δ 1.2–1.5 ppm) and phenyl protons as a multiplet (δ 7.2–7.5 ppm). NMR confirms acetal carbons (δ 95–105 ppm) .
- IR : Strong C-O-C stretching vibrations (1050–1150 cm) confirm the dioxane ring .
Advanced Research Questions
Q. What experimental and computational approaches are used to analyze the conformational dynamics of this compound in different solvents?
- Methodological Answer :
- Experimental : NMR in CDCl₃ and C₆D₆ identifies solvent-dependent chair conformers. Vicinal coupling constants () between axial/equatorial protons (e.g., ) indicate conformational preferences .
- Computational : Density Functional Theory (DFT) at the PBE/3ζ level calculates energy barriers for chair-to-boat transitions. Solvent effects are modeled using the Conductor-like Screening Model (COSMO) .
Q. How does X-ray crystallography contribute to determining the absolute stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves absolute configurations (e.g., R/S designations). For example, orthorhombic crystals (space group P222) with MoKα radiation (λ = 0.71073 Å) provide atomic coordinates with R-factor < 0.06 .
- Case Study : A derivative with a bromomethyl substituent (4-bromomethyl-2-phenyl-1,3-dioxane) showed a chair conformation with bromine in the axial position, confirmed via anisotropic displacement parameters .
Q. What challenges arise in the stereoselective synthesis of this compound, and how are they addressed through catalytic or chiral auxiliaries?
- Methodological Answer :
- Challenge : Steric hindrance from trimethyl groups complicates stereocontrol.
- Solution : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity during cyclization. Diastereomeric ratios (dr) > 4:1 are achieved using (-)-sparteine as a chiral base .
Q. How do solvent interactions and temperature affect the thermodynamic stability of this compound conformers, as revealed by molecular dynamics simulations?
- Methodological Answer :
- Simulations : Molecular dynamics (MD) in explicit solvents (e.g., water, hexane) using the AMBER force field show that polar solvents stabilize chair conformers via hydrogen bonding to the dioxane oxygen .
- Thermodynamics : Van’t Hoff plots derived from variable-temperature NMR (VT-NMR) reveal ΔH = 8–10 kJ/mol for chair inversion in toluene .
Contradictions and Validation Notes
- Molecular Formula Discrepancy : (C₁₃H₁₈O₂) and (C₇H₁₄O₂) suggest possible structural variants (e.g., positional isomerism or substituent differences). Researchers must verify target structures via high-resolution mass spectrometry (HRMS) and elemental analysis .
- Regulatory Status : While 1,3-dioxane derivatives like the karanal group face REACH restrictions, this compound is not explicitly listed. Confirm regulatory compliance using ECHA’s Annex XIV database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
